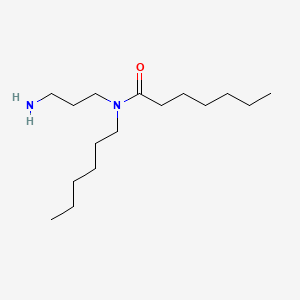
1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione is an organic compound belonging to the class of α-dicarbonyl compounds. These compounds are characterized by the presence of two carbonyl groups (C=O) adjacent to each other. This particular compound is known for its interesting chemical and physical properties, making it a subject of various spectroscopic, structural, and theoretical investigations .
Métodos De Preparación
The synthesis of 1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione typically involves organic synthetic routes. One common method includes the reaction of phenol with bromoacetyl bromide under basic conditions to obtain 1,2-bis(3-bromophenyl)ethane-1,2-dione. This intermediate is then subjected to Ullmann condensation with octanol to produce the desired compound . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.
Análisis De Reacciones Químicas
1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation[][3].
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets such as proteins and enzymes. The compound’s α-dicarbonyl structure allows it to form cross-links with proteins, affecting their conformation and function. This property is particularly useful in studying protein interactions and inhibiting specific enzymes .
Comparación Con Compuestos Similares
1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione can be compared with other similar compounds such as:
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Known for its photorotamerism and optical properties.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Used in organic synthesis and material science.
1,2-Bis(diphenylphosphino)ethane: Commonly used as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings, which influences its reactivity and applications.
Propiedades
Número CAS |
5653-58-7 |
|---|---|
Fórmula molecular |
C18H18O6 |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
1,2-bis(2,3-dimethoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O6/c1-21-13-9-5-7-11(17(13)23-3)15(19)16(20)12-8-6-10-14(22-2)18(12)24-4/h5-10H,1-4H3 |
Clave InChI |
WTYIINHUZYFNMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C(=O)C(=O)C2=C(C(=CC=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



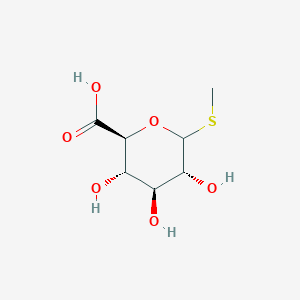
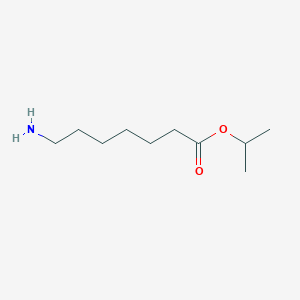
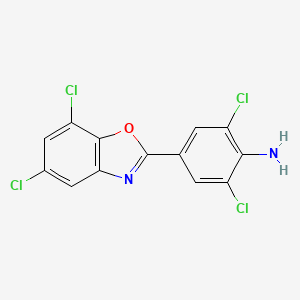

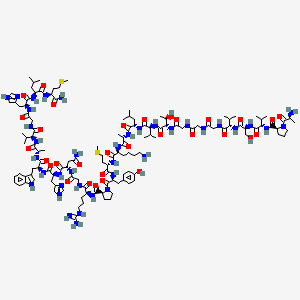



![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)


